![molecular formula C8H9KN2O2S B2673683 Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate CAS No. 1231949-74-8](/img/structure/B2673683.png)
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate
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Overview
Description
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate, also known as PTZ or Thiazolidine-2-carboxylic acid potassium salt, is a chemical compound used in scientific research. It is a type of thiazolidine derivative that has been shown to have various biochemical and physiological effects.
Mechanism of Action
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate works by modulating the activity of certain enzymes and receptors in the body. It can inhibit the production of pro-inflammatory cytokines by blocking the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation. It can also modulate the activity of glutamate receptors, which are involved in neuronal cell death.
Biochemical and Physiological Effects:
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. It can reduce the production of reactive oxygen species, which are molecules that can cause damage to cells and tissues. It can also increase the activity of certain antioxidant enzymes, which can help to protect cells from oxidative stress. Additionally, Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate can increase the production of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Advantages and Limitations for Lab Experiments
One advantage of using Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate in lab experiments is that it is relatively easy to synthesize and is readily available. It has also been shown to have neuroprotective effects and can modulate the activity of certain enzymes and receptors. However, one limitation of using Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate is that it may have off-target effects, meaning that it can interact with other molecules in the body and produce unintended effects.
Future Directions
There are several future directions for research involving Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate. One area of interest is the role of Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate derivatives that are more potent and have fewer off-target effects. Finally, Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate may be useful in the development of new drugs for the treatment of inflammation and oxidative stress-related diseases.
Synthesis Methods
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate can be synthesized using a simple reaction between thiazolidine-2-carboxylic acid and potassium hydroxide. The reaction takes place in water and requires a pH of around 9. The resulting compound is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Potassium 1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. It has been shown to have neuroprotective effects and can inhibit the production of pro-inflammatory cytokines. It has also been used to study the effects of oxidative stress on cells and to investigate the role of glutamate receptors in neuronal cell death.
properties
IUPAC Name |
potassium;1-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.K/c11-7(12)6-2-1-4-10(6)8-9-3-5-13-8;/h3,5-6H,1-2,4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCHCMLKBPVOFA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)C(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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